(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1213213-26-3
VCID: VC7834317
InChI: InChI=1S/C11H13NO2/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6,10H,4-5,12H2,1H3/t10-/m0/s1
SMILES: COC(=O)C1=CC2=C(CCC2N)C=C1
Molecular Formula: C11H13NO2
Molecular Weight: 191.23

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

CAS No.: 1213213-26-3

Cat. No.: VC7834317

Molecular Formula: C11H13NO2

Molecular Weight: 191.23

* For research use only. Not for human or veterinary use.

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate - 1213213-26-3

Specification

CAS No. 1213213-26-3
Molecular Formula C11H13NO2
Molecular Weight 191.23
IUPAC Name methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate
Standard InChI InChI=1S/C11H13NO2/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6,10H,4-5,12H2,1H3/t10-/m0/s1
Standard InChI Key WVMGINRJNBISMA-JTQLQIEISA-N
Isomeric SMILES COC(=O)C1=CC2=C(CC[C@@H]2N)C=C1
SMILES COC(=O)C1=CC2=C(CCC2N)C=C1
Canonical SMILES COC(=O)C1=CC2=C(CCC2N)C=C1

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride, reflects its stereochemistry and functional groups . Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClNO₂
Molecular Weight227.69 g/mol
CAS Registry Number1246509-66-9
SMILES NotationCOC(=O)C₁=CC₂=C(C=C₁)CC[C@H]₂N.Cl

The indene scaffold features a fused bicyclic system with a methyl ester at position 5 and an S-configured amine at position 3. The hydrochloride salt enhances solubility for synthetic applications .

Stereochemical Significance

The S-configuration at the 3-amino position is critical for interactions in chiral environments, such as enzyme active sites or asymmetric catalysis . Computational descriptors, including the InChIKey RSENWQHYPMZMBK-PPHPATTJSA-N, confirm the stereochemical assignment .

SupplierLocationPurityPrice (USD)
Hebei Chiral Chemistry & BiotechnologyCN95%Contact
AChemBlockCN95%$200/100mg
GlpBioCNResearch$150/25µL

Pricing remains opaque, with quotes provided upon inquiry due to bulk purchase discounts and regulatory constraints .

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s rigid bicyclic structure and chiral amine make it a valuable intermediate for:

  • Kinase inhibitors: Modular substitution at the 5-carboxylate enables targeting ATP-binding pockets .

  • Neuroactive agents: The indene scaffold mimics neurotransmitter conformations, aiding in CNS drug design .

Preclinical Studies

While peer-reviewed studies are scarce, supplier documentation highlights its use in:

  • Asymmetric synthesis of β-amino acid derivatives .

  • Protecting group strategies for amine-functionalized heterocycles .

Future Directions and Challenges

Scalability Constraints

Current synthetic methods lack cost-efficiency for multi-kilogram production, necessitating optimized catalytic cycles .

Analytical Standardization

Batch-to-batch variability in enantiomeric excess (≥95% ee) underscores the need for improved QC protocols .

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